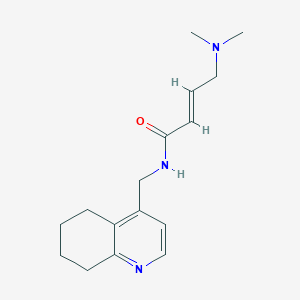

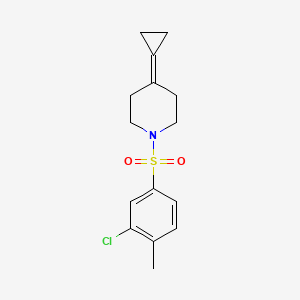

![molecular formula C21H18N6O3S B2568320 Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868968-85-8](/img/structure/B2568320.png)

Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of 1,2,4-triazole analogs can be improved by introducing various functional groups into the scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

1,2,4-Triazole having molecular formula C2H3N3 acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .

Chemical Reactions Analysis

1,2,4-Triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by the introduction of various functional groups into the scaffold .

科学的研究の応用

Synthesis and Heterocyclic Compound Formation

Insecticidal Properties : New heterocycles incorporating a thiadiazole moiety were synthesized for use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This included derivatives related to the triazolopyridine family (Fadda et al., 2017).

Antimicrobial Activity : Synthesized thienopyrimidine derivatives, related to the compound , exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).

Potential Antitumor Agents : Pyridotriazolopyrimidines, related to the compound , were synthesized and evaluated for antitumor activity (Abdallah et al., 2017).

Molecular Docking and In Silico Screening

Molecular Docking Studies : Some newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives underwent in silico molecular docking screenings towards GlcN-6-P synthase, a target protein, revealing moderate to good binding energies (Flefel et al., 2018).

Antioxidant Activity : Pyrrolyl selenolopyridine compounds, related to the compound , showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Synthesis and Characterization

- Spectral and DFT/B3LYP Analyses : Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound related to the one , was synthesized and characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. Molecular docking analyses suggested its potential as a cancer treatment inhibitor (Sert et al., 2020).

作用機序

Compounds in this class have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities are often due to the compound’s interaction with various biochemical pathways in the body .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact their bioavailability and therapeutic effects .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

将来の方向性

特性

IUPAC Name |

ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-7-3-4-8-16(15)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)14-6-5-11-22-12-14/h3-12H,2,13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQQAXXKDPGTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

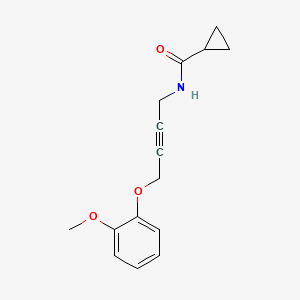

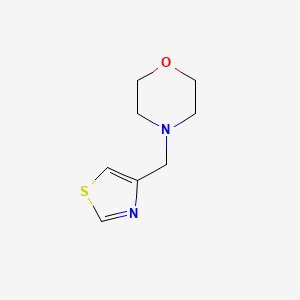

![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)

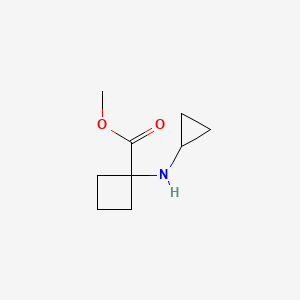

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

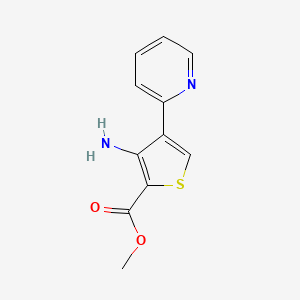

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)

![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)

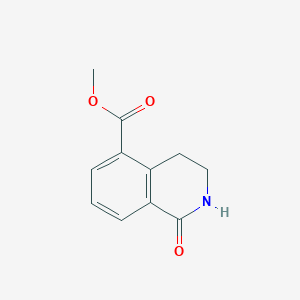

![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)